molecular formula C18H18ClNO2 B1343323 4'-Chloro-3-morpholinomethylbenzophenone CAS No. 898765-44-1

4'-Chloro-3-morpholinomethylbenzophenone

Cat. No. B1343323
M. Wt: 315.8 g/mol
InChI Key: AYDJYRIUSIGUQS-UHFFFAOYSA-N
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Description

4'-Chloro-3-morpholinomethylbenzophenone is a chemical compound that is part of a broader class of organic molecules that incorporate a morpholine ring—a heterocyclic amine consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The presence of the chloro and ketone functional groups in the benzophenone structure suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related morpholine-containing compounds has been reported in various studies. For instance, a novel morpholinomethyl compound was synthesized and structurally elucidated using spectroscopic methods and density functional theory (DFT) calculations . Another study reported the synthesis of a chloro-substituted morpholine derivative through a two-step process, which was then crystallized and characterized . These methods could potentially be adapted for the synthesis of 4'-Chloro-3-morpholinomethylbenzophenone, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied using X-ray crystallography and DFT calculations. For example, the crystal structure of a chloro-substituted morpholine compound was determined, revealing the dihedral angles between different rings in the molecule . Quantum chemical calculations, such as those performed in the study of a morpholinomethyl compound, provide insights into bond lengths, bond angles, and other molecular parameters . These techniques would be applicable to analyze the molecular structure of 4'-Chloro-3-morpholinomethylbenzophenone.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The studies provided do not detail specific reactions for 4'-Chloro-3-morpholinomethylbenzophenone, but related compounds have been synthesized through reactions such as condensation and coupling . These reactions could potentially be relevant to the chemical behavior of 4'-Chloro-3-morpholinomethylbenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be predicted using computational methods. For instance, DFT studies can provide information on polarizability, hyperpolarizability, and nonlinear optical properties . The thermal behavior of these compounds can also be analyzed through the calculation of thermodynamic properties such as heat capacity, entropy, and enthalpy change . Additionally, the biological effects of morpholine derivatives can be predicted based on molecular docking results, which suggest potential interactions with biological targets . These analyses would be essential to understand the properties of 4'-Chloro-3-morpholinomethylbenzophenone.

Scientific Research Applications

Intermolecular Interaction Analysis

4'-Chloro-3-morpholinomethylbenzophenone and its derivatives have been analyzed for their intermolecular interactions. A study by Shukla et al. (2014) focused on synthesized 1,2,4-triazole derivatives, highlighting the presence of different types of intermolecular interactions, including C-H⋯O and C-H⋯π, which were evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Crystal Structure and Biological Activity

The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, related to 4'-Chloro-3-morpholinomethylbenzophenone, has been synthesized and characterized for its crystal structure and biological activity. The compound has been found to have a good molluscicidal effect, showing its potential in biological applications (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014).

Synthesis and Characterization for Biological Activity

The synthesis and characterization of compounds incorporating 4'-Chloro-3-morpholinomethylbenzophenone have been explored for their biological activities. For instance, Mamatha et al. (2019) synthesized a derivative compound and screened it for various biological activities such as antibacterial and anti-TB, showing remarkable activity in these areas (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Synthesis for Gastrokinetic Activity

Kato et al. (1992) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, for gastrokinetic activity. These compounds demonstrated potent gastric emptying activity in animal models (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Chemical Synthesis and Pharmacological Applications

The chemical synthesis of 4'-Chloro-3-morpholinomethylbenzophenone derivatives has been investigated for pharmacological applications. For example, Rao et al. (2014) designed a procedure to synthesize sulfur-containing 1,2,4-triazole derivatives from 4-Chloro-phenol, which showed good antibacterial and antifungal activities (Rao, Prasad, Spoorthy, Rao, & Ravindranath, 2014).

Safety And Hazards

The safety data sheets of similar compounds suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

properties

IUPAC Name

(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDJYRIUSIGUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643083
Record name (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-morpholinomethylbenzophenone

CAS RN

898765-44-1
Record name Methanone, (4-chlorophenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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